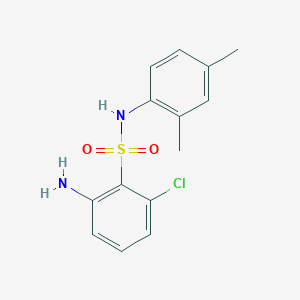

2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2S/c1-9-6-7-13(10(2)8-9)17-20(18,19)14-11(15)4-3-5-12(14)16/h3-8,17H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNWDVZFNLJBDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide (CAS 1308061-19-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide, a key chemical intermediate in the synthesis of advanced sulfonamide-based compounds. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its structural features suggest significant potential in medicinal chemistry and drug discovery. This document will delve into the synthesis, chemical properties, and the established and potential applications of this compound, with a focus on its role as a foundational scaffold for developing novel therapeutic agents. The guide will also explore the broader context of sulfonamide derivatives in medicine, providing insights into the mechanistic possibilities for compounds derived from this intermediate.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of sulfanilamide, this moiety has been incorporated into a vast array of therapeutic agents with diverse biological activities. These include antibacterial, anticancer, anti-inflammatory, antiviral, and cardiovascular effects.[1][2][3][4] The enduring importance of sulfonamides lies in their ability to mimic the transition state of various enzymatic reactions and their capacity to form key hydrogen bonding interactions with biological targets.

This compound (CAS 1308061-19-9) emerges as a valuable building block in this context. Its chemical structure, featuring a reactive amino group, a strategically positioned chlorine atom, and a substituted phenyl ring, offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug screening. This guide will illuminate the technical aspects of this compound, providing a foundation for its utilization in research and development.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective application.

| Property | Value |

| CAS Number | 1308061-19-9 |

| Molecular Formula | C₁₄H₁₅ClN₂O₂S |

| Molecular Weight | 310.80 g/mol |

| Appearance | White to off-white solid |

Table 1: Physicochemical Properties of this compound.

Hypothetical Synthesis Workflow

Caption: A generalized workflow for the synthesis of benzenesulfonamides.

Note: The precise starting materials and reaction conditions would need to be optimized to achieve the desired substitution pattern of the final product. A patent for the preparation of benzenesulfonamide derivatives outlines a general method involving the reaction of a sulfonyl chloride derivative with an amine in the presence of a base.[5]

Role as a Synthetic Intermediate and Potential Applications

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[6] The presence of the amino group allows for a variety of chemical transformations, including acylation, alkylation, and diazotization, which can be used to introduce diverse functional groups and build larger molecular scaffolds.

In the Development of Antibacterial Agents

Sulfonamide-based drugs, or "sulfa drugs," were among the first effective antibacterial agents and continue to be relevant.[3] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria.[3] By derivatizing the amino group of this compound, novel sulfonamide derivatives can be synthesized and screened for antibacterial activity against a range of pathogens.

As a Scaffold for Anticancer Drug Discovery

Recent research has highlighted the potential of benzenesulfonamide derivatives as anticancer agents.[1] These compounds can exhibit their antitumor effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[1] For instance, certain sulfonamide-containing compounds have been shown to induce G0/G1 and G2/M cell cycle arrest in a p53-independent manner.[1] The structural framework of this compound provides a starting point for the design and synthesis of novel compounds targeting cancer-related pathways.

In the Exploration of Anti-inflammatory and Other Therapeutic Areas

Benzenesulfonamide derivatives have also been investigated for their anti-inflammatory, antiviral, and cardiovascular activities.[2][4][7][8][9][10][11] For example, some benzenesulfonamide-containing phenylalanine derivatives have been identified as novel HIV-1 capsid inhibitors.[7][8][10] The core structure of this compound can be modified to explore these and other therapeutic avenues.

Experimental Protocols: A Generalized Approach

While specific experimental data for this compound is limited, the following section provides generalized protocols for the synthesis and characterization of benzenesulfonamide derivatives, which can be adapted for this specific compound.

General Procedure for the Synthesis of N-Substituted Benzenesulfonamides

This protocol is based on standard organic synthesis methodologies.

Materials:

-

Appropriate substituted benzenesulfonyl chloride

-

Corresponding amine (in this case, 2,4-dimethylaniline)

-

Anhydrous solvent (e.g., dichloromethane, pyridine)

-

Base (e.g., triethylamine, pyridine)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Dissolve the benzenesulfonyl chloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the amine and the base to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to obtain the pure N-substituted benzenesulfonamide.

Characterization Techniques

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To determine the chemical structure and confirm the connectivity of atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., -SO₂NH-, -NH₂, -C-Cl). |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |

| Melting Point Analysis | To determine the melting point range, which is an indicator of purity. |

Table 2: Standard Characterization Techniques for Benzenesulfonamide Derivatives.

Future Directions and Conclusion

This compound represents a promising starting point for the development of novel, biologically active molecules. Its versatile chemical nature allows for the creation of extensive compound libraries that can be screened for a wide range of therapeutic activities.

Future research efforts should focus on:

-

Synthesis of diverse derivatives: Utilizing the reactive amino group to introduce a variety of substituents.

-

In-depth biological evaluation: Screening the synthesized compounds against various biological targets, including bacterial enzymes, cancer cell lines, and viral proteins.

-

Structure-activity relationship (SAR) studies: To understand how chemical modifications influence biological activity and to guide the design of more potent and selective compounds.

References

-

MySkinRecipes. This compound. Available at: [Link].

-

Nowak, M., et al. (2020). New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation. Molecules, 25(18), 4295. Available at: [Link].

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 24(18), 3362. Available at: [Link].

-

Arctom. This compound. Available at: [Link].

- Google Patents. CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.

-

National Analytical Corporation. 2-Amino-6-Chloro-N-(2,4-Dimethylphenyl)Benzene Sulfonamide - Cas No: 1308061-19-9. Available at: [Link].

-

Ayati, A., et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 11(1), 1-13. Available at: [Link].

-

Wang, Y., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(10), 5263-5282. Available at: [Link].

-

Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Available at: [Link].

-

Wang, Y., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. ResearchGate. Available at: [Link].

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Available at: [Link].

-

Wang, Y., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed. Available at: [Link].

-

Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Available at: [Link].

Sources

- 1. New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide Derivatives, Design, Synthesis and Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 5. CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives - Google Patents [patents.google.com]

- 6. This compound [myskinrecipes.com]

- 7. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide (CAS No: 1308061-19-9). As a substituted benzenesulfonamide, this compound serves as a valuable intermediate in medicinal chemistry and materials science.[1] This document delineates its structural features through a discussion of anticipated crystallographic and spectroscopic data, outlines a detailed methodology for its synthesis and characterization, and contextualizes its relevance within the broader field of sulfonamide-based drug development. The guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this molecule's chemical architecture and potential applications.

Introduction and Strategic Importance

This compound belongs to the sulfonamide class of compounds, a cornerstone of modern pharmacology. The sulfonamide moiety (-S(=O)₂-N<) is a key pharmacophore found in a wide array of therapeutic agents, exhibiting antibacterial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The subject molecule, with its specific substitution pattern—an amino group and a chlorine atom on one aromatic ring, and two methyl groups on the other—presents a unique scaffold for chemical elaboration. It is primarily utilized as a sophisticated building block in the synthesis of more complex pharmaceutical compounds and is employed in biochemical research to investigate enzyme inhibition and receptor binding.[1] Understanding its precise molecular structure is paramount for predicting its reactivity, designing derivatives with targeted biological activity, and optimizing synthetic pathways.

Molecular Structure and Physicochemical Properties

The fundamental architecture of the molecule consists of a central sulfonamide linkage connecting a 2-amino-6-chlorophenyl ring to a 2,4-dimethylphenyl (2,4-xylyl) ring.

Structural Formula and Nomenclature

Predicted Physicochemical Data

While experimental data for this specific compound is not widely published, properties can be inferred from its structural isomer, 5-amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide, providing a reliable estimation for research applications.

| Property | Predicted Value / Information | Source |

| Molecular Weight | 310.80 g/mol | [1] |

| XLogP3 | 3.1 | [7] |

| Hydrogen Bond Donor Count | 2 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Density | ~1.379 g/cm³ | [7] |

| Boiling Point | ~497.5 °C at 760 mmHg | [7] |

| Refractive Index | ~1.644 | [7] |

Conformational Analysis and Crystallography Insights

Direct crystallographic data for this compound is not publicly available. However, analysis of closely related N-aryl-arylsulfonamides provides a robust framework for understanding its three-dimensional conformation.[8][9][10][11]

The molecule is inherently non-planar. The central sulfur atom maintains a tetrahedral geometry. A key structural feature of this class of compounds is the relative orientation of the two aromatic rings. The dihedral angle between the sulfonyl benzene ring and the aniline benzene ring is typically significant, often ranging from 40° to 70°.[8][9][10][11] For instance, in the related structure N-(2,6-dimethylphenyl)-4-methylbenzenesulfonamide, this angle is 49.8°.[8] This twist is a result of steric hindrance, particularly from the ortho-substituents (the chloro group on one ring and a methyl group on the other), which prevents a coplanar arrangement. The C—SO₂—NH—C torsion angle is also critical, defining the overall molecular shape. In similar structures, this angle adopts a gauche conformation.[11] These conformational properties are crucial as they dictate how the molecule can interact with biological targets like enzyme active sites.

Synthesis and Characterization Workflow

The synthesis of N-substituted benzenesulfonamides is a well-established process in organic chemistry. The most direct and logical pathway involves the nucleophilic substitution reaction between a benzenesulfonyl chloride and an aniline derivative.

Caption: Synthetic and analytical workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methodologies for analogous reactions.[8][9][12]

-

Reaction Setup: To a stirred solution of 2,4-dimethylaniline (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or ethyl acetate) in a round-bottomed flask, add a mild base such as triethylamine or pyridine (1.1 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 2-amino-6-chlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the same solvent. Add this solution dropwise to the cooled aniline mixture over 30 minutes. Causality: The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. Dropwise addition at low temperature controls the exothermic reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Aqueous Workup: Upon completion, pour the reaction mixture into ice-cold water.[9] If a precipitate forms, it is the crude product. If not, transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine.

-

Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude solid product.

Detailed Experimental Protocol: Purification

-

Recrystallization: The most effective method for purifying aryl sulfonamides is recrystallization.[8][9] Dissolve the crude solid in a minimum amount of hot ethanol. Causality: The desired compound is highly soluble in hot ethanol but poorly soluble at room temperature, allowing impurities to remain in the solution upon cooling.

-

Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerate to maximize crystal formation.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol. Dry the crystals under vacuum to obtain the final product, this compound, typically as a white or off-white solid. The purity should be verified by melting point determination and spectroscopic analysis.

Spectroscopic Characterization Profile

While specific spectra for this molecule are not in public databases, a detailed prediction of its spectroscopic signature can be made based on its functional groups and data from analogous compounds.

Caption: Key functional groups for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be complex. The aromatic region (approx. 6.5-8.0 ppm) will show distinct multiplets for the protons on both phenyl rings. The two methyl groups on the xylyl ring will appear as sharp singlets around 2.2-2.5 ppm. The primary amine (-NH₂) protons will likely appear as a broad singlet, and the sulfonamide N-H proton will also be a singlet, with its chemical shift being highly dependent on solvent and concentration.[13][14]

-

¹³C NMR: The spectrum will show 14 distinct carbon signals. Aromatic carbons will resonate in the 110-150 ppm range. The two methyl carbons will appear upfield, typically between 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint based on bond vibrations.

-

N-H Stretching: Two distinct bands are expected. The asymmetric and symmetric stretches of the primary amine (-NH₂) group will appear around 3300-3500 cm⁻¹. The single N-H stretch of the sulfonamide group will appear as a sharp peak around 3250-3300 cm⁻¹.[9]

-

S=O Stretching: The sulfonyl group will exhibit two strong, characteristic absorption bands: an asymmetric stretch near 1330-1370 cm⁻¹ and a symmetric stretch near 1140-1180 cm⁻¹.

-

Aromatic C=C and C-H: Bends for aromatic C=C bonds will be visible in the 1450-1600 cm⁻¹ region, and C-H stretching will be observed just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and probe the fragmentation pattern.

-

Molecular Ion: The analysis should show a clear molecular ion peak (M⁺) at m/z 310. An isotopic peak (M+2) at m/z 312 with approximately one-third the intensity will also be present, which is characteristic of a molecule containing one chlorine atom.

-

Fragmentation: Common fragmentation pathways for benzenesulfonamides include cleavage of the S-N bond and the C-S bond.[15] This would lead to fragment ions corresponding to the 2,4-dimethylaniline moiety and the 2-amino-6-chlorobenzenesulfonyl moiety.

Biological Context and Potential Applications

This molecule is a strategic intermediate, meaning its primary value lies in its potential for further chemical modification.[1] The sulfonamide scaffold is a "privileged structure" in drug discovery.

-

Antibacterial Agents: Many commercial sulfa drugs function by inhibiting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.[4] Derivatives of this molecule could be explored for novel antibacterial activity.

-

Enzyme Inhibitors: The specific arrangement of functional groups makes it a candidate for designing inhibitors for enzymes like carbonic anhydrases or kinases, which are targets in cancer and inflammatory diseases.[3]

-

Cardiovascular Agents: Certain benzenesulfonamide derivatives have been shown to possess antihypertensive properties, potentially through interaction with ion channels or receptors in the cardiovascular system.[2][16]

Safety and Handling

-

Hazard Identification: Based on data for a structural isomer, the compound may be harmful if swallowed (GHS classification H302).[7] Standard precautions for handling chemical reagents should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

-

Storage: The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1] For long-term stability, storage under an inert gas atmosphere is recommended.[1]

Conclusion

This compound is a molecule of significant interest due to its role as a versatile intermediate in chemical synthesis. Its structure is characterized by a non-planar conformation with a distinct dihedral angle between its two substituted aromatic rings. The presence of multiple reactive functional groups—an amine, a chloro-substituent, and the core sulfonamide linkage—provides numerous handles for creating diverse libraries of new chemical entities. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and characterization, enabling further research into its potential applications in pharmacology and materials science.

References

- This compound - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6dH52ovgNdaIkQoO20giiaULE7gp2FqqanHVBVHIn9HMxUySGMi8XFmJoxUXJwM7MFgG2HS9DbuQXlHoFHCzJp9VDEMJnbX8kMZK8a8nXT0H3f04sdeKaIOSxmGmyPBsnblFLjd3CuXhxi6kgpkLiedj_1BJ1rKc45DO_fdTs8yXnxBhZR7nFhVqybiezhNkKV5bL1eR9wU7AQQzbvskwTpvCzQjnb4Rt-9Hme7s0YRHGQW__aWq3Vu9txrK3]

- N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960912/]

- CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives - Google Patents. [URL: https://patents.google.

- 2 amino benzenesulfonamide - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/search/2-amino-benzenesulfonamide?facet=facet_related_search%3A2-amino-6-chloro-n-2%2C4-dimethylphenyl-benzenesulfonamide&focus=products&page=1&perpage=30&sort=relevance&term=2-amino%20benzenesulfonamide&type=product_name]

- N-(2,6-Dimethylphenyl)benzenesulfonamide - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2969982/]

- This compound | 1308061-19-9. [URL: https://www.chemicalbook.com/ProductCasEN_1308061-19-9.htm]

- (PDF) N-(2-Methylphenyl)benzenesulfonamide - ResearchGate. [URL: https://www.researchgate.net/publication/273967882_N-2-Methylphenylbenzenesulfonamide]

- 4-Chloro-N-(2,6-dimethylphenyl)-2-methylbenzenesulfonamide - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200808/]

- 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide - Echemi. [URL: https://www.echemi.com/products/pid_511634-5-amino-2-chloro-n-24-dimethylphenylbenzenesulfonamide.html]

- 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide | C14H16N2O2S - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/238038]

- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. [URL: https://www.abcs.net.br/article/10.55892/abcs.2024.v3i4.225/pdf/abcs.2024.v3i4.225.pdf]

- [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36973943/]

- Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels - ResearchGate. [URL: https://www.researchgate.net/publication/283344669_Mass_spectrometry_study_of_N-alkylbenzenesulfonamides_with_potential_antagonist_activity_to_potassium_channels]

- Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6748212/]

- Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - MDPI. [URL: https://www.mdpi.com/2227-9717/12/12/2485]

- 4-(2-Aminoethyl)benzenesulfonamide(35303-76-5) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_35303-76-5_1HNMR.htm]

- Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model - ResearchGate. [URL: https://www.researchgate.

- Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. [URL: https://www.excli.de/index.php/excli/article/view/5742]

- Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v94p0346]

- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11269094/]

Sources

- 1. This compound [myskinrecipes.com]

- 2. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2 amino benzenesulfonamide | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 1308061-19-9 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. N-(2,6-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(2,6-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Chloro-N-(2,6-dimethylphenyl)-2-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives - Google Patents [patents.google.com]

- 13. 4-(2-Aminoethyl)benzenesulfonamide(35303-76-5) 1H NMR spectrum [chemicalbook.com]

- 14. excli.de [excli.de]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility and Stability of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel sulfonamide, 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide. Intended for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles and practical methodologies for characterizing these critical physicochemical properties. By integrating established scientific protocols with expert insights, this guide details the causality behind experimental choices, ensuring a robust and self-validating approach to compound assessment. All protocols are grounded in authoritative guidelines, including those from the International Council for Harmonisation (ICH), to ensure regulatory compliance and scientific integrity.

Introduction: The Significance of Solubility and Stability in Drug Development

This compound is a sulfonamide-based compound, a class of molecules renowned for their diverse pharmacological activities, including antibacterial properties.[1] As with any potential therapeutic agent, a thorough understanding of its solubility and stability is paramount. These two parameters are foundational to a compound's druggability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development.

Solubility dictates the bioavailability of an orally administered drug and influences the feasibility of parenteral formulations. Poor aqueous solubility can lead to erratic absorption and suboptimal therapeutic efficacy.

Stability determines the compound's resilience to degradation under various environmental conditions, such as temperature, humidity, light, and pH.[2] An unstable compound can lose potency, generate toxic byproducts, and compromise patient safety.

This guide will provide a detailed roadmap for the comprehensive assessment of these two critical attributes for this compound.

Physicochemical Properties of this compound

A foundational understanding of the compound's intrinsic properties is essential for designing relevant solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅ClN₂O₂S | [1] |

| Molecular Weight | 310.80 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Water Solubility | Predicted to be low | Inferred from related structures |

Note: A structurally similar compound, 5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide, has a reported water solubility of 43.5 µg/mL, suggesting that the target compound is also likely to be poorly soluble in aqueous media.[3]

Comprehensive Solubility Assessment

The solubility of a drug candidate is not a single value but rather a profile that must be characterized under various conditions to mimic the physiological environments it will encounter.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent system. The shake-flask method is the gold standard for this determination.[4][5]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient duration (24-72 hours) to ensure equilibrium is reached.[4] The presence of undissolved solid should be visually confirmed.

-

Sample Collection and Preparation: Withdraw an aliquot of the supernatant. To avoid disturbing the solid, centrifugation followed by filtration through a low-binding filter is recommended.[4]

-

Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4][6]

-

Solid-State Analysis: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or salt form changes during the experiment.[4]

Causality of Experimental Choices:

-

Multiple pH Buffers: Evaluating solubility across a pH range is crucial as the ionization state of the amino and sulfonamide groups will change, significantly impacting solubility.

-

Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.

-

Extended Equilibration Time: This ensures that the system has reached a true thermodynamic equilibrium, preventing an underestimation of solubility.

-

Validated Analytical Method: A stability-indicating HPLC method is essential to ensure that the measured concentration corresponds to the intact drug and not its degradation products.[4]

Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[7] This is a higher-throughput method often used in early drug discovery for rapid screening.[7]

Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate format.

-

Aqueous Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well and mix.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer.[8][9] The concentration at which a significant increase in light scattering is observed is the kinetic solubility.

Causality of Experimental Choices:

-

DMSO Stock: DMSO is a common solvent for high-throughput screening due to its ability to dissolve a wide range of compounds at high concentrations.

-

Nephelometry: This technique is highly sensitive to the formation of fine precipitates, making it ideal for detecting the onset of insolubility.[9]

Diagram: Solubility Assessment Workflow

Caption: Workflow for thermodynamic and kinetic solubility assessment.

In-Depth Stability Profiling

A comprehensive stability profile is generated through forced degradation studies, which intentionally expose the drug substance to harsh conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[10] These studies are guided by the principles outlined in the ICH Q1A(R2) guidelines.[11][12]

Forced Degradation Studies

Protocol: Forced Degradation of this compound

-

Acid and Base Hydrolysis:

-

Treat solutions of the compound with 0.1 M HCl and 0.1 M NaOH.

-

Incubate at elevated temperatures (e.g., 60°C) for a defined period.

-

Neutralize the samples before analysis.

-

Rationale: To assess susceptibility to pH-mediated degradation. Sulfonamides can be susceptible to hydrolysis.[13]

-

-

Oxidative Degradation:

-

Expose a solution of the compound to 3% hydrogen peroxide (H₂O₂).[10]

-

Maintain at room temperature and protect from light.

-

Rationale: To evaluate the impact of oxidizing agents. The amino group and the sulfur atom in the sulfonamide moiety can be susceptible to oxidation.

-

-

Photodegradation:

-

Expose both the solid compound and a solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Include a dark control to differentiate between light-induced and thermal degradation.

-

Rationale: To determine if the compound is light-sensitive. Aromatic amines and chloro-substituted compounds can be photolabile.

-

-

Thermal Degradation:

-

Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled humidity environment.

-

Rationale: To assess the intrinsic thermal stability of the solid form.

-

Analytical Approach for Forced Degradation Samples:

-

Primary Analysis (HPLC-UV): A gradient reverse-phase HPLC method with UV detection is the workhorse for separating the parent compound from its degradation products. The goal is to achieve a target degradation of 5-20%.

-

Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the purity of the parent peak and degradant peaks.

-

Identification of Degradants (LC-MS): Liquid chromatography coupled with mass spectrometry (LC-MS) is employed to elucidate the structures of the major degradation products.

Formal Stability Studies

Once the degradation pathways are understood and a stability-indicating method is validated, formal stability studies are conducted under ICH-prescribed long-term and accelerated conditions.[11][14]

Protocol: ICH Stability Study

-

Batch Selection: Use at least three primary batches of the drug substance.[14]

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Parameters to be Tested: Appearance, assay, degradation products, and any other critical quality attributes.

Diagram: Stability Assessment Workflow

Caption: Workflow for forced degradation and formal stability studies.

Data Interpretation and Reporting

Solubility Data

The solubility data should be presented in a clear and concise table, allowing for easy comparison across different conditions.

Table 1: Hypothetical Solubility Data for this compound

| Solubility Type | Medium | Temperature (°C) | Solubility (µg/mL) |

| Thermodynamic | pH 1.2 Buffer | 37 | 5.2 |

| Thermodynamic | pH 4.5 Buffer | 37 | 15.8 |

| Thermodynamic | pH 6.8 Buffer | 37 | 45.3 |

| Thermodynamic | pH 7.4 Buffer | 37 | 48.1 |

| Kinetic | PBS (pH 7.4) | 25 | 75.6 |

Stability Data

The results of the forced degradation studies should be summarized to indicate the potential degradation pathways. The formal stability data should be tabulated and trended over time to establish a re-test period or shelf life.

Table 2: Hypothetical Forced Degradation Summary

| Stress Condition | % Degradation | Number of Degradants | Observations |

| 0.1 M HCl, 60°C, 24h | 12.5% | 2 | Primary degradation product at RRT 0.85 |

| 0.1 M NaOH, 60°C, 8h | 18.2% | 1 | Major degradant likely due to hydrolysis of sulfonamide bond |

| 3% H₂O₂, RT, 24h | 8.9% | 3 | Multiple oxidative products observed |

| Photolysis (ICH Q1B) | 22.1% | >4 | Significant degradation, indicating photosensitivity |

| Thermal (80°C), 7 days | < 1.0% | 0 | Compound is thermally stable in solid state |

Conclusion

The systematic evaluation of solubility and stability, as outlined in this guide, is a non-negotiable aspect of the preclinical and clinical development of this compound. A thorough understanding of these properties will enable informed decisions regarding formulation strategies, packaging, and storage conditions, ultimately ensuring the delivery of a safe and effective therapeutic product. The methodologies described herein provide a robust framework for generating a comprehensive data package that is both scientifically sound and aligned with global regulatory expectations.

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. 4-(2-Aminoethyl)benzenesulfonamide. [Link]

-

ResearchGate. Studies on sulfonamide degradation products. [Link]

-

Journal of AOAC INTERNATIONAL. REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. [Link]

-

ICH. Q1A(R2) Guideline. [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [Link]

-

PubMed. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

NIH. Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. [Link]

-

Oxford Academic. Biodegradability properties of sulfonamides in activated sludge. [Link]

-

ICH. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

-

Royal Society of Chemistry. The determination of 11 sulfonamide antibiotics in water and foods.... [Link]

-

Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

-

MDPI. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

-

NIH. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics.... [Link]

-

SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 3. echemi.com [echemi.com]

- 4. raytor.com [raytor.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. rheolution.com [rheolution.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. snscourseware.org [snscourseware.org]

theoretical studies on 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

An In-Depth Technical Guide to the Theoretical and Experimental Investigation of 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

Introduction: Unveiling the Potential of a Novel Sulfonamide

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the backbone of a wide array of therapeutic agents with antibacterial, antiviral, and anticancer properties.[1][2][3][4] The compound this compound is a relatively unexplored molecule within this important class. Its structural features, including the chloro and amino substitutions on the benzenesulfonamide core and the dimethylphenyl moiety, suggest a potential for unique biological activity. This guide presents a comprehensive theoretical and experimental framework for the elucidation of its physicochemical properties, potential biological targets, and therapeutic applications. As an intermediate in the synthesis of more complex sulfonamide-based drugs, a thorough understanding of this molecule is paramount.[5]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a roadmap for a rigorous scientific investigation. The proposed studies are designed to be self-validating, with theoretical predictions being subsequently tested through robust experimental protocols.

Physicochemical Properties: A Foundation for Further Study

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties provide a baseline for its handling, formulation, and initial assessment of its drug-like characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅ClN₂O₂S | [5] |

| Molecular Weight | 310.80 g/mol | [5] |

| CAS Number | 1308061-19-9 | [5] |

| Appearance | Powder | |

| Storage | Room temperature, away from light, in an inert gas | [5] |

Theoretical Studies: A Computational Approach to Understanding Function

Theoretical and computational studies are indispensable tools in modern drug discovery, providing insights into molecular structure, electronic properties, and potential biological interactions before embarking on resource-intensive experimental work.[6][7]

Quantum Chemical Calculations: Delving into Electronic and Structural Properties

Rationale: Density Functional Theory (DFT) calculations will be employed to understand the electronic properties and reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will reveal its kinetic stability and chemical reactivity. The Molecular Electrostatic Potential (MEP) map will identify electrophilic and nucleophilic sites, crucial for predicting non-covalent interactions with biological macromolecules.

Step-by-Step Protocol for DFT Calculations:

-

Structure Optimization:

-

The 3D structure of this compound will be drawn using GaussView 6.

-

Initial geometry optimization will be performed using the B3LYP functional and the 6-31G(d,p) basis set in Gaussian 16. The choice of B3LYP is justified by its proven accuracy for organic molecules.

-

-

Frequency Calculations:

-

Vibrational frequency analysis will be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

-

Electronic Properties Calculation:

-

HOMO and LUMO energies and their corresponding orbitals will be calculated and visualized. The energy gap (ΔE = E_LUMO - E_HOMO) will be determined.

-

The MEP map will be generated to visualize the electrostatic potential on the electron density surface.

-

-

Data Analysis and Interpretation:

-

The HOMO-LUMO gap will be analyzed to predict the molecule's reactivity. A smaller gap suggests higher reactivity.

-

The MEP map will be examined to identify regions of negative potential (red/yellow) indicative of nucleophilic character and positive potential (blue) indicative of electrophilic character.

-

Caption: Workflow for molecular docking studies.

Experimental Validation: From Theory to Practice

The following experimental protocols are designed to validate the theoretical predictions and provide tangible evidence of the compound's biological activity.

Chemical Synthesis

Rationale: A reliable synthetic route is essential for obtaining the compound in sufficient purity and quantity for biological testing. The proposed synthesis is based on established methods for sulfonamide formation. [8] Step-by-Step Synthesis Protocol:

-

Reaction Setup:

-

To a solution of 2,4-dimethylaniline in pyridine, add 2-amino-6-chlorobenzenesulfonyl chloride portion-wise at 0 °C with constant stirring.

-

-

Reaction Progression:

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

The precipitated solid will be filtered, washed with water, and dried.

-

The crude product will be purified by recrystallization from ethanol to yield pure this compound.

-

-

Characterization:

-

The structure of the synthesized compound will be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

In Vitro Biological Assays

Rationale: Based on the docking results, in vitro assays will be conducted to determine the inhibitory activity of the synthesized compound against the prioritized protein targets.

Protocol for Carbonic Anhydrase Inhibition Assay:

-

Enzyme and Substrate Preparation:

-

Recombinant human CA II and CA IX will be used.

-

4-Nitrophenyl acetate will be used as the substrate.

-

-

Assay Procedure:

-

The assay will be performed in a 96-well plate.

-

Varying concentrations of the test compound will be pre-incubated with the enzyme.

-

The reaction will be initiated by the addition of the substrate.

-

The rate of hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol will be monitored spectrophotometrically at 400 nm.

-

-

Data Analysis:

-

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) will be calculated from the dose-response curve. Acetazolamide will be used as a positive control.

-

Protocol for Antibacterial Activity Screening:

-

Bacterial Strains:

-

Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) will be used.

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

The broth microdilution method will be used to determine the MIC.

-

Serial dilutions of the compound will be prepared in a 96-well plate containing Mueller-Hinton broth.

-

Each well will be inoculated with a standardized bacterial suspension.

-

The plates will be incubated at 37 °C for 18-24 hours.

-

The MIC will be determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Sulfamethoxazole will be used as a positive control.

-

Conclusion and Future Directions

This guide outlines a systematic and integrated theoretical and experimental approach for the comprehensive investigation of this compound. The proposed studies will provide valuable insights into its electronic properties, potential biological targets, and therapeutic potential. The successful completion of these investigations will not only elucidate the scientific value of this specific molecule but also contribute to the broader understanding of sulfonamide chemistry and its applications in drug discovery. Future work could involve lead optimization based on the initial findings, in vivo efficacy studies in relevant animal models, and a detailed investigation of its mechanism of action.

References

- MySkinRecipes. This compound.

-

Kupcova, K., et al. (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. Molecules, 25(10), 2439. [Link]

-

Leechaisit, R., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]

-

PubChem. 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide. [Link]

-

Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. [Link]

-

Al-Blewi, F. F., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Journal of Medicinal Chemistry, 63(11), 5891-5907. [Link]

-

Arshad, M. F., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 17(11), 2841-2856. [Link]

-

Szelag, M., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B, 127(30), 6649-6661. [Link]

-

Al-Blewi, F. F., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. ResearchGate. [Link]

-

De Vita, D., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2201402. [Link]

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(8), 263-271. [Link]

-

Al-Blewi, F. F., et al. (2020). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. PubMed. [Link]

-

De Vita, D., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. Usiena Air. [Link]

-

Vega-Hissi, E. G., et al. (2017). Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. Journal of Molecular Modeling, 23(3), 91. [Link]

-

Figueroa-Valverde, L., et al. (2023). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]

-

Ghasemi, M., et al. (2023). A Computational Study of Some Benzenesulfonamide Derivatives as HIV- 1 Protease Enzyme Inhibitors: Three-Dimensional Quantitative Structure-Activity Relationship and Molecular Docking. Briefings in Bioinformatics, 24(5), bbad314. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). LinkedIn. [Link]

-

Leechaisit, R., et al. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

-

Berrino, E., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2174363. [Link]

-

Wikipedia. Sulfonamide (medicine). [Link]

Sources

- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 5. This compound [myskinrecipes.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

in vitro assay protocols using 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide

Application Note: ACDB-01

A Selective Carbonic Anhydrase IX Inhibitor for In Vitro Cancer Research

Introduction

2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide, designated here as ACDB-01 , is a novel synthetic sulfonamide. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, known for its interaction with a variety of enzymes, most notably the zinc metalloenzymes known as carbonic anhydrases (CAs).[1][2] This application note describes protocols for characterizing the in vitro activity of ACDB-01 as a potent and selective inhibitor of Carbonic Anhydrase IX (CA-IX).

CA-IX is a transmembrane enzyme that is highly expressed in numerous solid tumors and is largely absent in corresponding normal tissues.[3][4] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.[5][6] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CA-IX contributes to the acidification of the extracellular space, which promotes tumor progression, metastasis, and resistance to therapy.[5][6] These roles make CA-IX a compelling therapeutic target in oncology.[7]

This document provides detailed protocols for two key in vitro assays:

-

A biochemical assay to determine the inhibitory potency (IC50) of ACDB-01 against purified, recombinant human CA-IX.

-

A cell-based thermal shift assay (CETSA®) to confirm target engagement of ACDB-01 with endogenous CA-IX in a relevant cancer cell line.

Compound Profile: ACDB-01

Below are the fundamental physicochemical properties of ACDB-01. Proper handling and storage are critical for maintaining the compound's integrity.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₄H₁₅ClN₂O₂S | |

| Molecular Weight | 326.80 g/mol | |

| Purity (HPLC) | >98% | |

| Appearance | White to off-white solid | |

| Solubility | >50 mg/mL in DMSO | Prepare concentrated stock solutions in 100% DMSO. |

| Storage | Store at -20°C, desiccated and protected from light. | Allow to warm to room temperature before opening. |

Scientist's Note: The final concentration of DMSO in aqueous assay buffers should be kept low (typically ≤0.5%) to avoid artifacts. Prepare intermediate dilutions of the DMSO stock in assay buffer immediately before use.

Principle of Action

ACDB-01 is hypothesized to function as a classic sulfonamide CA inhibitor. The deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the enzyme's active site, displacing a water/hydroxide molecule and blocking the catalytic activity.

Materials and Reagents

-

HT-29 human colorectal adenocarcinoma cells (or other CA-IX expressing line)

-

Complete cell culture medium (e.g., McCoy's 5A + 10% FBS)

-

Hypoxia chamber or incubator (1% O₂, 5% CO₂) [8]* ACDB-01

-

Phosphate-Buffered Saline (PBS) with protease inhibitors

-

Lysis Buffer (e.g., RIPA buffer)

-

Equipment for Western Blotting (SDS-PAGE gels, transfer system, etc.)

-

Primary antibody against CA-IX

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Step-by-Step Methodology

-

Cell Culture and Hypoxia Induction:

-

Culture HT-29 cells to ~80% confluency.

-

Induce CA-IX expression by placing the cells in a hypoxic chamber (1% O₂) for 12-24 hours before the experiment. [8]

-

-

Compound Treatment:

-

Harvest cells and resuspend in fresh media.

-

Treat one aliquot of cells with ACDB-01 (e.g., at 10x the biochemical IC50) and another with vehicle (DMSO) for 1-2 hours at 37°C. [9]

-

-

Heat Shock:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 64°C). [9]Include an unheated (room temperature) control.

-

Immediately cool the tubes on ice for 3 minutes.

-

-

Lysis and Fractionation:

-

Lyse the cells by performing three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).

-

Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

-

Analysis by Western Blot:

-

Carefully collect the supernatant (soluble protein fraction) from each sample.

-

Determine the protein concentration of each supernatant.

-

Load equal amounts of total protein per lane on an SDS-PAGE gel.

-

Perform Western blotting using a primary antibody specific for CA-IX.

-

Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescence.

-

Data Interpretation

A successful CETSA® experiment will show a "thermal shift." In the vehicle-treated samples, the CA-IX band intensity will decrease as the temperature increases, indicating denaturation. In the ACDB-01-treated samples, the CA-IX protein will be stabilized, and the band will remain visible at higher temperatures compared to the vehicle control. This shift confirms that ACDB-01 directly engages CA-IX within the cellular context.

References

-

Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer Metastasis Reviews, 38(1-2), 65-77. Retrieved from [Link]

-

Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Retrieved from [Link]

-

Al-Rashida, M., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. Molecules, 27(19), 6285. Retrieved from [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 185-200. Retrieved from [Link]

-

Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 3(9), 295-302. Retrieved from [Link]

-

Demir, D., et al. (2023). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]

-

Bhatt, J. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

-

Shaukat, A., et al. (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 27(21), 7247. Retrieved from [Link]

-

Li, D., et al. (2024). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. Cancers, 16(5), 992. Retrieved from [Link]

-

Ang, S. H., et al. (2023). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 13(1), 1234. Retrieved from [Link]

-

Khan, I., et al. (2022). Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. Molecules, 27(20), 7062. Retrieved from [Link]

-

Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Retrieved from [Link]

-

Chen, A. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators, 27(4). Retrieved from [Link]

-

Robertson, N., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6270-6275. Retrieved from [Link]

-

Al-Harthy, T., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. Retrieved from [Link]

-

Ali, M. M., et al. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry, 13. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 13(14), e4719. Retrieved from [Link]

-

ResearchGate. (n.d.). The in vitro antiproliferative activity of sulfonamide derivatives 2–15 was evaluated against H69 (Panel A) and multidrug‐resistant H69AR (Panel B) human lung carcinoma cells. Retrieved from [Link]

-

Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. ResearchGate. Retrieved from [Link]

-

Henderson, M. J., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2359489. Retrieved from [Link]

-

Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 60(20), 1605-1615. Retrieved from [Link]

-

Al-Harthy, T., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). CA9 carbonic anhydrase 9 [Homo sapiens (human)]. Retrieved from [Link]

Sources

- 1. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. CA9 carbonic anhydrase 9 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: A Framework for High-Throughput Screening of Novel Kinase Inhibitors Featuring the Benzenesulfonamide Scaffold

Introduction

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical target classes, playing a pivotal role in cellular signaling pathways that govern growth, differentiation, and metabolism. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the identification of potent and selective kinase inhibitors a primary objective for pharmaceutical research. High-Throughput Screening (HTS) serves as the engine for this discovery process, enabling the rapid evaluation of vast chemical libraries to identify "hit" compounds that modulate the activity of a specific kinase target.[1][2]

The benzenesulfonamide moiety is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates. Its utility stems from its ability to form key hydrogen bond interactions within enzyme active sites.[3] Compounds such as 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide represent a chemical scaffold with significant potential for the development of novel therapeutics, particularly in the realm of enzyme inhibition and receptor binding.[3]

This document provides a comprehensive guide for establishing a robust, automated HTS campaign designed to identify inhibitors of a hypothetical target, "Novel Kinase X" (NKX), an enzyme implicated in oncogenic signaling. We will detail a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a powerful homogeneous assay format ideal for HTS due to its high sensitivity, low background, and resistance to interference from autofluorescent compounds.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to implement a rigorous and validated screening protocol.

The Scientific Principle: TR-FRET Kinase Assay

The LanthaScreen™ TR-FRET technology provides a ratiometric, time-resolved method to measure kinase activity.[5] The assay relies on the transfer of energy from a long-lifetime terbium (Tb) or europium (Eu) chelate donor fluorophore to a fluorescein acceptor fluorophore.

Mechanism of Action:

-

No Kinase Activity (Inhibition): The NKX enzyme is unable to phosphorylate its substrate peptide. A Tb-labeled antibody that specifically recognizes a tag (e.g., GST) on the NKX enzyme is added. When the donor is excited, no FRET occurs because the acceptor fluorophore on the unphosphorylated substrate is not brought into proximity. This results in a low TR-FRET signal (low acceptor emission).

-

Kinase Activity (No Inhibition): Active NKX transfers a phosphate group from ATP to a specific substrate peptide. A second antibody, labeled with a fluorescein acceptor, specifically recognizes this phosphorylated substrate. The binding of both antibodies to the enzyme-substrate complex brings the donor and acceptor fluorophores close enough for FRET to occur. Excitation of the donor results in energy transfer to the acceptor, producing a high TR-FRET signal.

This principle allows for the direct measurement of inhibition: a decrease in the TR-FRET ratio corresponds to a decrease in kinase activity.

Caption: TR-FRET principle for detecting kinase inhibition.

Assay Development and Validation: The Path to a Robust Screen

Prior to initiating a full-scale HTS campaign, the assay must be meticulously developed and validated to ensure its performance is suitable for automation and yields high-quality data.[1]

Reagent and Buffer Preparation

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Causality: This buffer composition provides a stable pH environment and the necessary divalent cations (Mg²⁺) for kinase activity, while EGTA chelates interfering cations and Brij-35 prevents non-specific binding.

-

Enzyme: Recombinant GST-tagged NKX, diluted in Kinase Buffer.

-

Substrate: Biotinylated poly-GT peptide, diluted in Kinase Buffer.

-

ATP: Diluted in Kinase Buffer to a working concentration determined during optimization (typically near the Kₘ).

-

Stop/Detection Solution: Kinase Buffer containing EDTA (to stop the reaction by chelating Mg²⁺), Tb-anti-GST antibody, and Streptavidin-SureLight® APC (acceptor).

-

Compound Dilution: Test compounds, including this compound, are typically solubilized in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).[6]

Optimization Parameters

The following experiments are critical for defining the optimal assay conditions. All experiments should be performed in the chosen microplate format (e.g., 384-well low-volume).

-

Enzyme Titration: Determine the minimal enzyme concentration that yields a robust signal window. This conserves valuable reagents.

-

ATP Titration: Determine the ATP concentration at its apparent Kₘ. Causality: Screening at the ATP Kₘ makes the assay sensitive to ATP-competitive inhibitors, a common mechanism for kinase inhibitors.

-

DMSO Tolerance: The assay must be robust to the final concentration of DMSO carried over from compound addition. The TR-FRET signal should remain stable, and the Z'-factor should be high, at the final DMSO concentration (typically ≤1%).[7]

| Parameter | Condition Tested | Optimal Value (Hypothetical) | Justification |

| NKX Enzyme Conc. | 0.1 - 10 nM | 2 nM | Lowest concentration giving >80% of max signal. |

| ATP Conc. | 1 - 100 µM | 15 µM | Determined to be the apparent Kₘ for NKX. |

| DMSO Tolerance | 0.1% - 5% (v/v) | ≤ 1% | Z' > 0.7 maintained up to 1% DMSO. |

| Reaction Time | 15 - 120 min | 60 min | Reaction reached linear phase, providing a stable signal. |

The High-Throughput Screening Protocol

This protocol is designed for a fully automated HTS system using 384-well microplates.[2]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. beckman.com [beckman.com]

- 3. This compound [myskinrecipes.com]

- 4. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide in Chemical Synthesis

Introduction: A Versatile Building Block in Medicinal Chemistry

2-amino-6-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide is a bespoke chemical intermediate, strategically designed for applications in advanced chemical synthesis, particularly within the pharmaceutical and drug discovery sectors. Its unique trifunctional architecture, featuring a nucleophilic aniline moiety, a reactive sulfonamide linkage, and specific steric and electronic features imparted by the chloro and dimethylphenyl groups, renders it a highly valuable scaffold. This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals, providing in-depth protocols and field-proven insights into its synthesis and application. The sulfonamide functional group is a cornerstone in modern pharmacotherapy, present in a wide array of drugs including antibacterial agents, diuretics, and anticancer therapies[1][2]. This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the development of sulfonamide-based drugs and for creating specialized probes for biochemical investigations into enzyme inhibition and receptor binding[1].

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use and for ensuring laboratory safety.

| Property | Value | Source |

| CAS Number | 1308061-19-9 | MySkinRecipes[1] |

| Molecular Formula | C₁₄H₁₅ClN₂O₂S | MySkinRecipes[1] |

| Molecular Weight | 310.80 g/mol | MySkinRecipes[1] |

| Appearance | Off-white to light brown solid (predicted) | --- |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, THF, Acetone). Insoluble in water. | General Chemical Knowledge |

| Storage | Store at room temperature, protected from light and moisture, preferably under an inert atmosphere (e.g., Argon or Nitrogen). | MySkinRecipes[1] |

Safety and Handling Precautions:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-